3-Methoxy-estra-2,5(10)-dien-17-ol

Description

Structural Classification and Nomenclature within Steroids

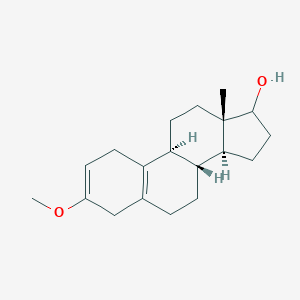

3-Methoxy-estra-2,5(10)-dien-17-ol is a synthetic steroid derivative belonging to the estrane (B1239764) family. Its core structure is the gonane, or estrane, steroid nucleus, which is a tetracyclic hydrocarbon system consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. The nomenclature of this compound provides specific details about its chemical structure:

3-Methoxy : This indicates the presence of a methoxy (B1213986) group (-OCH₃) attached to the third carbon atom of the steroid nucleus.

estra : This prefix signifies that the steroid is based on the C18 estrane skeleton, characterized by a methyl group at C13 and no angular methyl group at C10.

2,5(10)-dien : This part of the name denotes the presence of two double bonds. One is located between carbon atoms 2 and 3, and the other is between carbon atoms 5 and 10.

17-ol : This suffix indicates a hydroxyl group (-OH) is attached to the 17th carbon atom. The stereochemistry at this position is typically specified as 17β, which is the biologically active form for many steroids.

The compound is systematically named (17β)-3-Methoxyestra-2,5(10)-dien-17-ol. chemicalbook.com It is also recognized by its CAS number, 1091-93-6. chemicalbook.comlgcstandards.com

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-4,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol chemicalbook.com |

| Molecular Formula | C₁₉H₂₈O₂ chemicalbook.com |

| Molecular Weight | 288.42 g/mol chemicalbook.com |

| CAS Number | 1091-93-6 chemicalbook.comlgcstandards.com |

| Synonyms | 3-Methoxyestra-2,5(10)-diene-17β-ol, Birch-Me chemicalbook.comchemicalbook.com |

General Significance in Chemical and Biological Research

In the realm of chemical research, this compound serves as a valuable intermediate in the synthesis of more complex steroid molecules. google.comnih.govprepchem.com Its specific arrangement of functional groups and double bonds allows for a variety of chemical transformations, making it a key building block in the preparation of novel steroid derivatives for research purposes. The synthesis of its corresponding 17-one derivative, 3-methoxy-estra-2,5(10)-dien-17-one, is a notable example of its utility in synthetic chemistry. molbase.com

From a biological research perspective, this compound has been investigated for its potential interactions with estrogen receptors (ERs). Studies have indicated that this compound can influence the expression of estrogen receptors, specifically ER-α and ER-β. chemicalbook.com Research in skin fibroblasts from postmenopausal women has shown that it can upregulate these receptors in a time-dependent manner, leading to a significant increase in their mRNA expression. chemicalbook.com This modulation of estrogen receptor expression highlights its potential as a tool for studying estrogen signaling pathways.

Historical Context of Estra-dienol Research

Research into estra-dienol derivatives is part of a broader history of steroid chemistry that began in the early 20th century. The elucidation of the structure of cholesterol and other key steroids laid the groundwork for the synthesis and investigation of a vast array of related compounds. The development of synthetic methods, such as the Birch reduction, was instrumental in creating novel steroid analogues with modified biological activities.

The synthesis of compounds like this compound is rooted in the quest to understand the structure-activity relationships of estrogens and other steroid hormones. By modifying the core steroid structure, researchers have been able to probe the specific requirements for receptor binding and biological response. This line of research has been crucial in the development of various therapeutic agents. For instance, the related compound mestranol, the 3-methyl ether of ethinylestradiol, became a key component of early oral contraceptives. nist.gov The synthesis and study of estra-dienols continue to be relevant in the exploration of new therapeutic targets and the development of selective steroid receptor modulators.

Table 2: Key Related Estrane Derivatives in Research

| Compound Name | Significance |

|---|---|

| Mestranol | A synthetic estrogen, the 3-methyl ether of ethinylestradiol, historically used in oral contraceptives. nist.gov |

| Methoxydienone | A synthetic anabolic-androgenic steroid and progestin of the 19-nortestosterone group. wikipedia.org |

| 3-Methoxy-estra-1,3,5(10)-trien-17-ol | A related estrogenic compound with a fully aromatic A-ring. nih.govresearchgate.netepa.gov |

| 3-methoxyandrosta-3,5-dien-17-one | An intermediate in the synthesis of the progestin Drospirenone. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFZLECPCHQJIR-BBCBXFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325319 | |

| Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101978-01-2 | |

| Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy Estra 2,5 10 Dien 17 Ol and Analogues

De Novo Synthesis Approaches

De novo strategies offer the flexibility to introduce a wide range of structural diversity into the steroidal framework. These methods often involve powerful ring-forming reactions to construct the characteristic tetracyclic system of steroids.

The Birch reduction is a pivotal reaction in organic synthesis, enabling the conversion of aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.com This dissolving metal reduction, typically employing sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source, is fundamental for creating the dienol ether system present in the A-ring of the target compound. masterorganicchemistry.com The mechanism involves the formation of a radical anion, which is subsequently protonated. masterorganicchemistry.com

For aromatic rings bearing an electron-donating group (EDG) like a methoxy (B1213986) group, the reduction occurs at the ortho and meta positions, yielding a 1-methoxy-1,4-cyclohexadiene derivative. masterorganicchemistry.com This resulting vinyl ether can then be hydrolyzed with aqueous acid to produce a ketone if desired. masterorganicchemistry.com The strategic importance of this reaction was recognized early in steroid synthesis, notably by Carl Djerassi. masterorganicchemistry.com While traditionally effective, classic Birch reduction conditions involve hazardous materials like liquid ammonia and alkali metals. google.com Modern advancements have led to the development of safer, more manageable reducing agents, such as alkali metal-silica gel materials, which can perform Birch-type reductions on steroid substrates without the need for cryogenic temperatures or liquid ammonia. google.com

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol, making them ideal for assembling the complex steroidal core. numberanalytics.com The Diels-Alder reaction, a thermally allowed [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of this approach. wikipedia.org It allows for the simultaneous formation of two carbon-carbon bonds and the creation of a six-membered ring, providing a reliable method for building the steroid skeleton. wikipedia.org

In the context of steroid synthesis, intramolecular Diels-Alder reactions have been employed to form multiple rings of the steroid nucleus in a single, stereoselective step. nih.gov For instance, an appropriately substituted o-quinodimethane intermediate can undergo an intramolecular [4+2] cycloaddition to construct the B, C, and D rings of the steroid core onto a pre-existing A-ring precursor. nih.gov This strategy has been successfully applied to the total synthesis of various estrane-type steroids. nih.gov The stereochemical outcome of these reactions can often be predicted and controlled, establishing the critical trans-fused junctions between the rings. libretexts.org

| Reaction Type | Description | Application in Steroid Synthesis | Key Features |

| Diels-Alder [4+2] Cycloaddition | A reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene. wikipedia.org | Construction of the six-membered A, B, or C rings of the steroid skeleton. wikipedia.orglibretexts.org | High stereoselectivity, simultaneous formation of two C-C bonds. wikipedia.org |

| Intramolecular Diels-Alder | A cycloaddition where the diene and dienophile are part of the same molecule. | One-step creation of multiple rings (e.g., B, C, D) in a stereoselective manner. nih.gov | Efficient construction of complex polycyclic systems. nih.gov |

| Hetero-Diels-Alder | A variant where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom (e.g., N, O). wikipedia.org | Synthesis of heterocyclic steroid analogues containing atoms like nitrogen or oxygen within the ring system. wikipedia.org | Access to novel steroidal scaffolds with diverse properties. |

Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) to generate molecular complexity from simple starting materials in a single step. nih.govbeilstein-journals.org These reactions are highly efficient and diversity-oriented, making them well-suited for creating libraries of steroid analogues. nih.govresearchgate.net Steroidal scaffolds can be functionalized with various reactive groups, such as ketones, aldehydes, amines, or alkynes, rendering them suitable substrates for a range of MCRs, including the Ugi, Petasis, and Biginelli reactions. nih.govbeilstein-journals.org

For example, a steroidal ketone can serve as the carbonyl component in a Biginelli-type reaction to fuse a dihydropyrimidinone ring onto the steroid nucleus. beilstein-journals.org Similarly, cascade reactions, where a series of intramolecular transformations are triggered by a single event, can rapidly assemble the polycyclic steroid core. These advanced strategies streamline synthetic pathways, reduce waste, and provide rapid access to novel and complex steroidal structures. nih.govconicet.gov.ar

Semisynthetic Transformations from Steroidal Precursors

Semisynthesis, which involves the chemical modification of readily available natural or synthetic steroids, is a more common and often more practical approach to obtaining specific analogues like 3-methoxy-estra-2,5(10)-dien-17-ol.

One of the most direct methods to synthesize this compound is through the reduction of the corresponding 17-keto precursor, 3-methoxy-estra-2,5(10)-dien-17-one. This precursor, which possesses the required dienol ether in the A-ring, can be synthesized from more common starting materials. steraloids.com

The transformation of the 17-ketone to the 17β-alcohol is a standard reduction that can be achieved with high stereoselectivity. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The hydride typically attacks from the less sterically hindered α-face of the steroid, leading predominantly to the desired 17β-hydroxy configuration.

| Precursor | Reagent | Product | Reaction Type |

| 3-Methoxy-estra-2,5(10)-dien-17-one | Sodium Borohydride (NaBH₄) | 3-Methoxy-estra-2,5(10)-dien-17β-ol | Ketone Reduction |

| 3-Methoxy-estra-2,5(10)-dien-17-one | Lithium Aluminum Hydride (LiAlH₄) | 3-Methoxy-estra-2,5(10)-dien-17β-ol | Ketone Reduction |

The most widely documented synthesis of this compound starts from an aromatic A-ring steroid, specifically an estra-1,3,5(10)-triene derivative. prepchem.com The key transformation is the partial reduction of the aromatic A-ring using the Birch reduction.

A typical procedure involves dissolving the starting material, such as dl-3-methoxyestra-1,3,5(10)-trien-17β-ol, in a solvent like tetrahydrofuran (B95107) and adding it to a solution of lithium metal in liquid ammonia. prepchem.com After a short period, a proton source, such as ethanol, is added to quench the reaction and protonate the intermediate anion. prepchem.com This process selectively reduces the aromatic ring to the desired 2,5(10)-diene system, leaving the 17-hydroxyl group intact. The resulting product, dl-3-methoxyestra-2,5(10)-dien-17β-ol, can then be isolated and purified by recrystallization. prepchem.com This method provides a reliable and efficient route from common estrogenic precursors to the target dienol ether. nih.govresearchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| dl-3-Methoxy-estra-1,3,5(10)-trien-17β-ol | 1. Lithium, Liquid Ammonia, THF 2. Ethanol | dl-3-Methoxy-estra-2,5(10)-dien-17β-ol | ~65% | prepchem.com |

Stereoselective and Regioselective Synthesis Strategies

The synthesis of this compound, a key intermediate in the preparation of various steroids, relies on precise control of both regioselectivity and stereoselectivity. The core of its synthesis is the regioselective reduction of the aromatic A-ring of an estradiol (B170435) methyl ether precursor, followed by stereoselective manipulations of the functional groups.

Regioselective A-Ring Reduction: The Birch Reduction

The primary method for synthesizing the 2,5(10)-diene system of the target compound is the Birch reduction, an organic reaction that reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (typically an alcohol). wikipedia.org This method is highly regioselective for electron-rich aromatic rings, such as the 3-methoxy-substituted A-ring of estradiol derivatives.

The starting material is typically 3-methoxy-estra-1,3,5(10)-trien-17β-ol (Mestranol) or its 17-protected form. The methoxy group at the C-3 position is an electron-donating group, which directs the reduction to yield the 2,5(10)-diene product specifically. The reaction mechanism involves the addition of solvated electrons to the aromatic ring to form a radical anion. This is followed by protonation by the alcohol, another electron addition, and a final protonation to yield the non-conjugated diene.

A crucial aspect of this synthesis is the protection of the hydroxyl group at the C-17 position prior to the reduction. Without a protecting group, the acidic proton of the alcohol would be readily deprotonated by the basic intermediates of the Birch reduction, leading to unwanted side reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

A typical synthetic sequence involves:

Protection: The 17β-hydroxyl group of 3-methoxy-estra-1,3,5(10)-trien-17-ol is protected as a TBDMS ether.

Reduction: The protected steroid undergoes a Birch reduction.

Deprotection/Hydrolysis: The resulting enol ether is hydrolyzed under acidic conditions to yield a 3-keto-5(10)-ene system, and the silyl (B83357) ether at C-17 is cleaved to reveal the hydroxyl group.

One documented procedure involves the reduction of (1,1-dimethylethyl)-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]oxy]dimethylsilane using an alkali metal-silica gel material. google.com This method provides an alternative to traditional liquid ammonia conditions. For instance, using lithium bronze and a silica (B1680970) gel source in THF with 2-methyl-2-butanol (B152257) as a proton source, followed by quenching with methanol (B129727) and water, yields the crude product [[(17β)-3-methoxy-estra-2,5(10)-dien-17-yl]oxy]-1,1-dimethylethyl)-dimethylsilane. google.com Subsequent purification can afford the desired product in yields ranging from 34% to 95% depending on the specific conditions and quenching procedure. google.com

Table 1: Birch Reduction of Protected Estradiol Methyl Ether

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (1,1-dimethylethyl)-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]oxy]dimethylsilane | Li-bronze, K-silica gel, 2-methyl-2-butanol, THF, -57°C to RT | [[(17β)-3-methoxy-estra-2,5(10)-dien-17-yl]oxy]-1,1-dimethylethyl)-dimethylsilane | 34% | google.com |

Stereoselective Ketone Reduction

The Birch reduction of 3-methoxy-estra-1,3,5(10)-trien-17-ol and subsequent hydrolysis of the intermediate enol ether generates 17β-hydroxy-estr-5(10)-en-3-one. The synthesis of specific stereoisomers of related compounds often requires the stereoselective reduction of this 3-keto group.

For example, in the synthesis of 5(10)-estrene-3β,17α-diol, a related compound, a Noyori asymmetric transfer hydrogenation is employed to stereoselectively reduce the 3-ketone. nih.gov This type of reaction uses a chiral ruthenium catalyst and a hydrogen donor (like formic acid or isopropanol) to deliver a hydride to a specific face of the ketone, resulting in a high degree of stereocontrol and yielding the desired 3β-alcohol. nih.gov

While the direct stereoselective reduction to form this compound's specific stereoisomers from a ketone precursor is not extensively detailed in the provided context, the principles of stereoselective ketone reduction are well-established in steroid chemistry. The choice of reducing agent and catalyst is critical for controlling the stereochemistry at the C-3 position.

Table 2: Example of Stereoselective Reduction in a Related Estrene System

| Substrate | Reaction Type | Key Reagents | Product | Stereoselectivity | Reference |

|---|

Furthermore, stereocontrol can also be exerted at the C-17 position. For instance, if the synthesis starts from estrone (B1671321) methyl ether (the 17-keto analogue), reduction of the C-17 ketone can yield either the 17β-ol (the natural configuration) or the 17α-ol, depending on the reagents used. Following the Birch reduction, this pre-established stereochemistry at C-17 is retained. If inversion of the C-17 alcohol is desired, a Mitsunobu reaction can be employed prior to the Birch reduction, as demonstrated in the synthesis of 5(10)-estrene-3β,17α-diol. nih.gov

The combination of the regioselective Birch reduction with stereoselective transformations at the C-3 and C-17 positions allows for the controlled synthesis of various stereoisomers of estra-2,5(10)-diene derivatives, including the specific target compound, this compound.

Chemical Reactivity and Functional Group Interconversions of 3 Methoxy Estra 2,5 10 Dien 17 Ol

Reactions of the Methoxy (B1213986) Moiety

The methoxy group at the C-3 position exists as part of an enol ether system. The primary and most synthetically important reaction of this moiety is its hydrolysis under acidic conditions. This reaction does not occur in isolation but is intrinsically linked to the transformation of the entire dienol system in Ring A of the steroid.

Mild acidic treatment, for instance with aqueous oxalic acid or acetic acid, readily cleaves the enol ether. google.com The mechanism involves protonation of the enol ether oxygen, followed by the addition of water to form a hemiacetal intermediate. Subsequent elimination of methanol (B129727) generates a ketone at the C-3 position. This process is the foundational step for converting the dienol ether back into a keto-steroid, which is pivotal for the synthesis of hormonal drugs.

Transformations of the Dienol System

The 2,5(10)-diene system, in conjunction with the 3-methoxy group, constitutes a dienol ether. This structural feature is typically formed via the Birch reduction of an aromatic A-ring steroid, such as the 3-methyl ether of estradiol (B170435). masterorganicchemistry.comwikipedia.org The subsequent transformations of this system are central to its utility as a synthetic intermediate.

The most significant transformation is the acid-catalyzed conversion to either a conjugated enone or a fully aromatic phenol.

Formation of α,β-Unsaturated Ketone: Under mild acidic hydrolysis, the initial product is a β,γ-unsaturated ketone (a Δ⁵(¹⁰)-3-ketosteroid). This intermediate rapidly isomerizes to the more thermodynamically stable α,β-conjugated system, yielding a 19-nor-androst-4-en-3-one structure. google.com This pathway is a key step in the synthesis of many progestins.

Aromatization (Dienol-Benzene Rearrangement): Under more forcing conditions or with specific reagents, the dienol system can undergo a dienol-benzene rearrangement to form a phenolic A-ring. rsc.org This process involves the elimination of the C-10 angular methyl group (if present in precursors, though absent in this 19-nor steroid) and the formation of the aromatic ring characteristic of estrogens. google.comnih.govasbmb.org This aromatization can also be achieved using reagents like zinc in an aromatic basic solvent or via electrophilic ruthenium fragments. google.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Enol Ether Hydrolysis | Mild aqueous acid (e.g., Oxalic Acid) | α,β-Unsaturated Ketone | google.com |

| Dienol-Benzene Rearrangement | Stronger acid / Heat / Specific catalysts | Phenolic A-Ring (Estrogen) | rsc.orggoogle.com |

Reactivity of the 17-Hydroxyl Functionality

The 17β-hydroxyl group is a secondary alcohol that exhibits typical reactivity, allowing for a wide range of functional group interconversions.

Oxidation: The hydroxyl group can be readily oxidized to the corresponding 17-ketone. A common method for this transformation is the Oppenauer oxidation. google.com The resulting ketone, 3-methoxy-estra-2,5(10)-dien-17-one, is a crucial intermediate for the synthesis of 17α-substituted steroids.

Esterification: The 17β-hydroxyl can be acylated to form esters. This reaction is often performed using an acid anhydride in the presence of a catalyst, such as 4-dimethylaminopyridine, and a tertiary amine base to neutralize the acid byproduct. google.com Esterification is a common strategy to create steroid prodrugs with modified pharmacokinetic profiles, often resulting in prolonged biological activity. nih.gov

Ethynylation of the 17-Ketone: The most significant follow-on reaction involves the 17-ketone derivative. Treatment with an acetylide, such as lithium acetylide, results in the nucleophilic addition to the carbonyl, yielding a 17α-ethynyl-17β-hydroxy group. google.com This specific functional group is characteristic of potent, orally active synthetic estrogens like ethinylestradiol and its 3-methyl ether, mestranol. drugfuture.comwikipedia.orgnih.gov

| Functional Group | Reaction | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|---|

| 17β-Hydroxyl | Oxidation | Oppenauer conditions | 17-Ketone | google.com |

| 17β-Hydroxyl | Esterification | Acid Anhydride, 4-DMAP | 17β-Ester | google.com |

| 17-Ketone | Ethynylation | Lithium Acetylide | 17α-Ethynyl-17β-hydroxyl | google.com |

Skeletal Rearrangement Studies

The primary skeletal rearrangement involving the 3-methoxy-estra-2,5(10)-diene system is the aforementioned dienol-benzene rearrangement, which is a powerful tool for constructing the aromatic A-ring of estrogens. rsc.org This reaction proceeds through a defined pathway involving bond scission and formation to achieve aromatization.

While studies focusing specifically on other skeletal rearrangements of this particular intermediate are limited, the reactivity of steroidal dienes in general suggests potential for other transformations. For example, epoxidation of steroidal dienes can lead to diepoxides, and subsequent reactions can induce rearrangements. researchgate.net Additionally, other types of pericyclic reactions, such as the anionic oxy-Cope rearrangement, have been utilized in the synthesis of steroid skeletons containing diene systems, highlighting the potential for complex skeletal modifications under specific conditions. thieme-connect.com

Derivatization Chemistry for Research Probes

While 3-methoxy-estra-2,5(10)-dien-17-ol is primarily a synthetic intermediate, its structural core, particularly after conversion to an estradiol derivative, is frequently modified to create probes for research and diagnostic applications.

Radiolabeled Tracers: Estradiol derivatives are commonly labeled with positron-emitting radionuclides like ¹⁸F or chelating moieties for radiometals such as ⁶⁸Ga and ¹⁷⁷Lu. nih.govresearchgate.netmdpi.com These radiolabeled estrogens serve as imaging agents for positron emission tomography (PET) to visualize and quantify estrogen receptor (ER) expression in tissues, which is particularly important in the diagnosis and management of breast cancer. researchgate.netnih.gov

Analytical Probes: To improve the sensitivity and specificity of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the phenolic hydroxyl group of estradiol (formed after A-ring aromatization) is often derivatized. nih.govncl.ac.uk Reagents can be used to introduce a permanently charged group or a moiety that enhances ionization efficiency, allowing for the detection of very low concentrations of the hormone in biological samples. researchgate.netacs.orgnih.gov

Labeled Standards: A deuterated version of the title compound, 3-Methoxyestra-2,5(10)-diene-17beta-ol-d3, has been synthesized. lgcstandards.com Such isotopically labeled compounds are invaluable as internal standards in quantitative mass spectrometry, ensuring accurate measurement of the unlabeled analyte in complex mixtures.

Structural Characterization and Stereochemical Analysis

Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to ascertain the molecular structure of 3-Methoxy-estra-2,5(10)-dien-17-ol, each providing unique insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹³C NMR spectrum, the carbon atoms of the conjugated diene system (C2, C3, C5, and C10) would exhibit signals in the downfield region characteristic of sp² hybridized carbons. The C17 carbon attached to the hydroxyl group would resonate around 80 ppm. The methoxy (B1213986) carbon would show a distinct signal at approximately 55 ppm. The remaining saturated carbons of the steroid skeleton would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~95-105 |

| C3 | ~150-160 |

| C5 | ~120-130 |

| C10 | ~135-145 |

| C13 | ~40-50 |

| C17 | ~75-85 |

| C18 | ~10-15 |

| -OCH₃ | ~50-60 |

Note: These are predicted values based on related compounds and may not represent the exact experimental values.

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, aiding in its identification. For this compound (molar mass approximately 288.42 g/mol ), the electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 288.

The fragmentation pattern would likely involve the loss of a water molecule (H₂O) from the 17-hydroxyl group, leading to a significant peak at m/z 270. Another characteristic fragmentation would be the loss of the methoxy group (•OCH₃), resulting in a fragment at m/z 257. Further fragmentation of the steroid skeleton would produce a complex pattern of peaks, which can be compared to databases of known steroid spectra for confirmation. A study on the mass spectrometry of related ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes indicates that the position of the hydroxyl group significantly influences the fragmentation pathways. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment |

| 288 | [M]⁺ |

| 270 | [M - H₂O]⁺ |

| 257 | [M - •OCH₃]⁺ |

Note: These are predicted values and the actual spectrum may show additional fragments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group at C17. The C-O stretching vibrations of the alcohol and the enol ether would appear in the 1050-1250 cm⁻¹ region. The C=C stretching vibrations of the conjugated diene system are expected to produce absorptions in the 1600-1680 cm⁻¹ range. A synthesis of the racemic mixture of this compound reported infrared absorption maxima at 3.25 µm (3077 cm⁻¹), 5.8 µm (1724 cm⁻¹), and 6 µm (1667 cm⁻¹). prepchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The estra-2,5(10)-diene system constitutes a chromophore that absorbs UV radiation. The expected λmax for this conjugated diene system would be in the range of 270-280 nm.

Stereochemical Assignment and Isomerism

The stereochemistry of this compound is a critical aspect of its chemical identity, as different stereoisomers can exhibit distinct biological activities.

The steroidal backbone of this compound contains several chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring and most commonly synthesized form possesses a specific stereoconfiguration. The IUPAC name for the deuterated analog, (8R,9S,13S,14S,17S)-16,16,17-trideuterio-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-ol, confirms the stereochemistry at the key chiral centers. lgcstandards.comlgcstandards.com This specific arrangement is typically achieved through stereoselective synthesis, often starting from naturally occurring steroids with the desired stereochemistry. The relative stereochemistry is a result of the fused ring system, which dictates the spatial relationship between the different parts of the molecule.

The three-dimensional conformation of this compound influences its interaction with biological targets. While a specific X-ray crystal structure for this compound is not publicly available, the conformations of related steroids are well-documented. nih.gov The four-ring system is expected to adopt a rigid, trans-fused conformation. The A-ring, containing the diene system, will be relatively planar. The B and C rings typically adopt stable chair conformations, while the five-membered D-ring assumes an envelope conformation.

Solution-state NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the conformation of the molecule in solution by measuring the through-space interactions between protons. These studies would be expected to confirm the rigid, steroid-like conformation in a solution environment.

Chirality in Dienol Steroids

The concept of chirality is central to the identity and function of steroids. A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups.

Furthermore, the carbon at position 17, bearing the hydroxyl group, is also a chiral center. This gives rise to two possible epimers at this position: 17α-ol and 17β-ol. The 17β-ol isomer, where the hydroxyl group is oriented above the plane of the steroid nucleus, is a commonly studied form of this compound. wikipedia.org The orientation of this C-17 hydroxyl group can significantly influence the molecule's biological activity.

The total number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with five primary chiral centers (C-8, C-9, C-13, C-14, and C-17), there is a theoretical possibility of 32 stereoisomers. However, in practice, only a limited number of these are synthetically accessible or stable.

Interactive Data Table: Stereochemical Properties of Dienol Steroids

| Compound Name | Chiral Centers | Known Stereoisomers | Specific Rotation ([α]D) |

| 3-Methoxy-estra-2,5(10)-dien-17-one | C-8, C-9, C-13, C-14 | (8R,9S,13S,14S) | Not available |

| 3-Methoxy-estra-2,5(10)-dien-17β-ol | C-8, C-9, C-13, C-14, C-17 | (8R,9S,13S,14S,17S) | Not available |

| 13-beta-ethyl-3-methoxygona-2,5(10)-dien-17-one | C-8, C-9, C-13, C-14 | Not fully specified | +156° youtube.com |

This table is dynamically generated based on available research data and will be updated as new findings emerge.

The stereochemical integrity of dienol steroids is a critical determinant of their properties. The precise spatial arrangement of atoms influences everything from their crystalline structure to their interaction with chiral environments such as biological receptors. Therefore, a thorough understanding of the chirality of this compound is fundamental to its scientific exploration.

Biological Research: Mechanistic and Interaction Studies

Molecular Receptor Binding Affinities

The interaction of 3-Methoxy-estra-2,5(10)-dien-17-ol with various steroid receptors is a key area of investigation to understand its biological function and potential hormonal activity.

Estrogen Receptor Subtype Selectivity (e.g., ERα, ERβ)

Research indicates that 3-Methoxy-estra-2,5(10)-dien-17β-ol has an effect on estrogen receptors (ER), the primary targets of endogenous estrogens like estradiol (B170435). It has been shown to upregulate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a time-dependent manner in skin fibroblasts from postmenopausal women. chemicalbook.com This upregulation leads to a significant increase in the messenger RNA (mRNA) expression of these receptors. chemicalbook.com Notably, this activity also results in a time-dependent decrease in the ERβ/ERα ratio in these cells. chemicalbook.com

Table 1: Reported Effects of 3-Methoxy-estra-2,5(10)-dien-17β-ol on Estrogen Receptors

| Receptor Subtype | Reported Effect in Skin Fibroblasts | Quantitative Binding Data (IC50/Ki) |

| Estrogen Receptor α (ERα) | Upregulation of mRNA expression chemicalbook.com | Not available |

| Estrogen Receptor β (ERβ) | Upregulation of mRNA expression chemicalbook.com | Not available |

Interaction with Non-Estrogen Steroid Receptors

The interaction of this compound with other steroid receptors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is not well-documented in publicly accessible scientific research. Steroidal compounds can sometimes exhibit cross-reactivity with multiple receptors, leading to a complex pharmacological profile. For instance, some compounds can display both estrogenic and progestogenic activity or may act as antagonists to other steroid receptors. Without specific binding assay data for this compound, its potential for such interactions remains speculative.

Ligand-Protein Interaction Mapping (In Vitro and In Silico Approaches)

Detailed studies on the specific molecular interactions between this compound and its target receptors are currently lacking in the available scientific literature. In vitro techniques, such as X-ray crystallography or cryo-electron microscopy, could provide precise information on the binding pose and the specific amino acid residues involved in the interaction.

Furthermore, in silico approaches like molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing ligand-protein interactions. Such computational studies could elucidate the binding mode of this compound within the ligand-binding domain of estrogen receptors and other potential targets, offering insights into the structural basis of its activity. However, specific reports of such computational analyses for this particular compound are not currently available.

Cellular and Biochemical Mechanism Investigations

The downstream cellular and biochemical effects of this compound are an area of active inquiry, with potential implications for various physiological processes.

Modulation of Specific Enzymatic Activities (e.g., α-glucosidase, α-amylase, ACE2, TMPRSS2 inhibition)

There is currently no scientific evidence available to suggest that this compound modulates the activity of the enzymes α-glucosidase, α-amylase, angiotensin-converting enzyme 2 (ACE2), or transmembrane protease, serine 2 (TMPRSS2). These enzymes are involved in diverse physiological processes, including carbohydrate metabolism (α-glucosidase and α-amylase) and viral entry into host cells (ACE2 and TMPRSS2). Inhibition of α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes, while ACE2 and TMPRSS2 are key proteins in the infection pathway of coronaviruses, including SARS-CoV-2. Further research would be necessary to determine if this compound has any inhibitory or modulatory effects on these or other enzymes.

Oxidative Stress Response and Antioxidant Mechanisms (e.g., hydroxyl radical scavenging)

The potential antioxidant properties of this compound, specifically its capacity for hydroxyl radical scavenging, have not been directly investigated in published studies. Hydroxyl radicals are highly reactive oxygen species that can cause significant damage to cellular components, leading to oxidative stress, which is implicated in a variety of diseases. Some natural and synthetic estrogenic compounds are known to possess antioxidant properties, often attributed to the phenolic A-ring of the steroid structure. However, without experimental data, such as that from electron paramagnetic resonance (EPR) spectroscopy or other antioxidant assays, the ability of this compound to scavenge hydroxyl radicals or to influence cellular oxidative stress responses remains unconfirmed.

In Vitro Biological Activity Screening

Limited direct research has been published on the specific anti-arrhythmic, anti-fungal, or anti-proliferative effects of this compound. However, studies on structurally related methoxy-estradiol analogs provide some insights into its potential biological activities.

Anti-proliferative Effects:

While direct data for this compound is scarce, research on other 3-methoxy estrone (B1671321) derivatives has demonstrated potent anti-proliferative activities. mdpi.com For instance, certain 16,17-functionalized 3-methoxy estrone derivatives have shown significant cell growth-inhibitory potential. mdpi.com The nature of the substituent at the C-3 position, in this case, a methoxy (B1213986) group, has been shown to influence the anti-proliferative behavior of these compounds. mdpi.com

Furthermore, the metabolite of estradiol, 2-methoxyestradiol (B1684026) (2-ME), is well-documented for its anti-proliferative and antimitotic activities in various cancer cell lines, independent of the estrogen receptor status. nih.govnih.gov Novel synthetic analogs of 2-methoxyestradiol have been developed to enhance its low bioavailability and rapid metabolic inactivation, with some exhibiting significant inhibitory effects on cancer cell proliferation. nih.govnih.gov For example, the novel analog 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16) has demonstrated anti-proliferative effects on human cervical carcinoma (HeLa) cells by disrupting microtubules and inducing mitotic arrest. nih.gov

Interactive Table: Anti-proliferative Activity of Related Estradiol Analogs

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 16,17-functionalized 3-methoxy estrone derivatives | Various cancer cell lines | Potent anti-proliferative activity | mdpi.com |

| 2-methoxyestradiol (2-ME) | Various cancer cell lines | Anti-proliferative, antimitotic | nih.govnih.gov |

In Vitro and Ex Vivo Metabolic Pathways

The metabolism of this compound is not extensively documented. However, the metabolic fate of related estrogens and methoxy-steroidal compounds can provide a foundational understanding of its likely biotransformation processes.

Identification of Biotransformation Products in Cellular and Tissue Models

Specific biotransformation products of this compound in cellular and tissue models have not been detailed in the available literature. Research on the metabolism of the natural estrogen, estradiol, in primary cultures of chick embryo liver cells has shown that oxidation at the C-2 and C-16 positions are key metabolic pathways. This process leads to the formation of hydroxylated metabolites.

Enzyme Systems Catalyzing Dienol Metabolism

The metabolism of estrogens is predominantly carried out by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases. nih.govpsu.edu These enzymes are abundant in the liver and are responsible for the oxidative metabolism of a wide array of endogenous and exogenous compounds, including steroids. nih.govpsu.edu

The primary metabolic pathway for estrogens is hydroxylation. nih.govpsu.edu In the liver, the formation of 2-hydroxyestradiol, a major metabolite of estradiol, is primarily catalyzed by the CYP1A2 and CYP3A4 isoforms. nih.gov In extrahepatic tissues, CYP1A1 is the key enzyme. nih.gov Another important hydroxylation occurs at the 4-position, which is specifically catalyzed by CYP1B1, an enzyme highly expressed in estrogen target tissues like the mammary and ovarian glands. nih.gov Given its structure, it is plausible that this compound is also a substrate for various CYP450 isoforms, likely undergoing hydroxylation and other oxidative transformations.

Interactive Table: Key Cytochrome P450 Isoforms in Estrogen Metabolism

| Enzyme | Location | Key Reaction | Substrate Example | Reference |

|---|---|---|---|---|

| CYP1A2 | Liver | 2-hydroxylation | Estradiol | nih.gov |

| CYP3A4 | Liver | 2-hydroxylation | Estradiol | nih.gov |

| CYP1A1 | Extrahepatic tissues | 2-hydroxylation | Estradiol | nih.gov |

Species-Specific In Vitro Metabolic Studies (e.g., equine liver microsomes)

There is a lack of specific studies on the in vitro metabolism of this compound using equine liver microsomes. However, research on the metabolism of other steroids, such as testosterone (B1683101) and mesterolone (B1676316), in horses provides a model for how this compound might be processed. nih.govcolab.ws

Studies using equine liver microsomes have shown that testosterone is metabolized into several products, with androstenedione (B190577) being the most abundant metabolite in hepatocyte primary cultures and 6-β-hydroxytestosterone being prominent in liver microsomes. nih.gov The formation of these metabolites was found to be inhibited by known CYP inhibitors, indicating the involvement of cytochrome P450 enzymes. nih.gov Specifically, equine recombinant CYP3A95 was shown to catalyze the 11-β-hydroxylation of testosterone. nih.gov

Similarly, in vitro biotransformation studies of mesterolone with horse liver microsomes revealed five different metabolites, which were the result of reduction and oxidation reactions. colab.ws These findings underscore the capacity of the equine liver to extensively metabolize steroidal compounds. It is reasonable to infer that this compound would also undergo significant metabolism in an equine model, likely involving hydroxylation, demethylation, and oxidation, catalyzed by various CYP450 isoforms present in the liver. Further research is necessary to identify the specific metabolites and the enzymes involved in the horse.

Computational Chemistry and in Silico Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic properties and intrinsic reactivity of molecules. For a compound such as 3-Methoxy-estra-2,5(10)-dien-17-ol, these calculations can predict key electronic parameters that govern its chemical behavior.

Theoretical calculations like DFT are utilized to determine the optimized molecular geometry, agreeing with experimental data where available. mdpi.com A fundamental aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their energy gap (ΔE = ELUMO – EHOMO) are crucial indicators of chemical reactivity and stability. mdpi.com A smaller energy gap generally implies higher polarizability, greater softness, and increased chemical reactivity. mdpi.com

Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for molecular recognition by biological targets.

Table 1: Key Electronic Properties from Quantum Mechanical Calculations This table is illustrative of typical data obtained from DFT calculations for molecules of this class.

| Parameter | Description | Typical Significance for Steroids |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical stability and reactivity. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack and non-covalent bonding. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for exploring its conformational flexibility and, more importantly, its interaction with biological targets like the estrogen receptor (ER).

All-atom MD simulations can model the estrogen receptor ligand-binding domain (LBD) with a bound ligand, such as an estradiol (B170435) derivative, solvated in a water box to mimic physiological conditions. nih.gov These simulations, often spanning hundreds of nanoseconds or even microseconds, reveal the dynamic nature of the protein-ligand complex. nsf.govbiorxiv.org

A key focus of such simulations is the conformational state of specific protein regions, particularly Helix 12 (H12) of the ER's LBD. The position of H12 is critical for determining whether the receptor will be activated (agonist conformation) or inhibited (antagonist conformation). nih.gov MD simulations show that agonist-bound complexes, like that with estradiol, tend to be tightly restrained, while antagonist-bound complexes exhibit greater fluctuations. nsf.govbiorxiv.org By simulating the ER with this compound, one could predict its influence on the conformational dynamics of H12 and surrounding loops, thereby hypothesizing its functional role as an agonist or antagonist. nsf.gov Analysis of the simulation trajectories includes calculating the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure the compactness of the complex over time. nih.gov

Ligand-Target Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov For this compound, the primary target of interest is the estrogen receptor, which exists in two main subtypes, ERα and ERβ. oup.com

Docking studies begin with the three-dimensional structures of the ligand and the receptor, often obtained from X-ray crystallography or homology modeling. The ligand is then placed into the receptor's binding site in multiple possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

These studies can reveal crucial details about molecular recognition. For instance, docking this compound into the ERα LBD (e.g., PDB ID: 1GWR) would identify the specific amino acid residues that form key interactions, such as hydrogen bonds with the 17-hydroxyl group or hydrophobic contacts with the steroid backbone. nih.gov Comparing the predicted binding mode and score to those of known agonists (like estradiol) and antagonists (like 4-hydroxytamoxifen) can provide an initial classification of the compound's potential biological activity. nih.gov Docking is also widely used in virtual screening to identify potential new ligands from large chemical libraries. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.org For estrogenic compounds, QSAR models are frequently developed to predict their binding affinity to the estrogen receptor. nih.gov

To build a QSAR model, a dataset of estrogen analogues with experimentally measured binding affinities is required. acs.org For each molecule, a set of numerical descriptors is calculated, which encode its structural, physicochemical, and electronic properties. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA). nih.govacs.org CoMFA calculates steric and electrostatic fields around each molecule in the dataset. nih.gov

Statistical methods, such as partial least squares (PLS) regression, are then used to create a mathematical equation that correlates the descriptors with the observed biological activity (e.g., relative binding affinity, RBA). nih.gov A robust QSAR model can then be used to predict the binding affinity of new or untested compounds like this compound based solely on its calculated descriptors. nih.gov Analysis of the QSAR model can also provide insights into which structural features are most important for high-affinity binding. oup.comnih.gov

Table 2: Common Descriptors in QSAR for Estrogenic Compounds This table provides examples of descriptor classes used in building QSAR models.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D/2D) | Molecular Weight, Number of Rings, Atom Counts | Basic molecular composition and topology. |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular branching and shape. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |

| Quantum-Chemical (3D) | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |

| CoMFA/CoMSIA Fields (3D) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D distribution of steric bulk, charge, and hydrophobicity. |

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational models can be developed to predict the metabolic fate of steroid compounds. The metabolism of steroids is a complex process involving a network of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. nih.gov

Mechanistic computational models can simulate the entire steroidogenesis pathway, describing the kinetics of each enzymatic reaction. nih.govsun.ac.za These models can be used to predict the concentrations of various steroid metabolites over time in response to a given precursor.

More specifically, mechanism-based models can predict the likely sites of metabolism on a molecule like this compound. For example, models have been developed to predict the site of modification by enzymes like CYP3A4, which is a major drug-metabolizing enzyme. mdpi.com These models often combine docking the substrate into the enzyme's active site with quantum mechanical calculations of the activation energy required for a reaction (e.g., hydroxylation) to occur at different positions on the molecule. mdpi.com The position with the most favorable binding conformation and the lowest activation energy is predicted to be the primary site of metabolism. Such predictions are crucial for understanding the biotransformation and clearance of the compound in vivo.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing "3-Methoxy-estra-2,5(10)-dien-17-ol," providing the necessary separation from other structurally similar estrogens and endogenous compounds before detection. youtube.com The choice between gas and liquid chromatography depends on the sample matrix, required sensitivity, and the specific research question.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of steroid hormones. unito.it However, due to the low volatility and presence of polar functional groups in estrogen metabolites like "this compound," derivatization is an essential step before GC analysis. nih.govmst.dk This process replaces active hydrogens in hydroxyl groups with less polar, more volatile moieties, improving chromatographic peak shape and thermal stability. nih.govrestek.com Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or perfluoroacylating agents. nih.gov

Method development for GC-MS analysis involves optimizing several key parameters:

Derivatization: The choice of derivatization agent and reaction conditions (temperature, time) is crucial for achieving complete and reproducible conversion of the analyte. nih.gov

GC Column: High-temperature, low-bleed capillary columns, such as those with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase, are typically required to elute the high-molecular-weight steroid derivatives at temperatures often exceeding 300°C. nih.govrestek.com

Injection Mode: Splitless injection is commonly used to maximize the transfer of the analyte onto the column, which is necessary for trace-level detection. mst.dk

Mass Spectrometry: Detection is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the derivatized "this compound." nih.govaacrjournals.org

Table 1: Typical GC-MS Parameters for Estrogen Metabolite Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a low-bleed stationary phase (e.g., Rxi-1ms) | Provides high-resolution separation of steroid isomers and derivatives at high temperatures. restek.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert gas to carry analytes through the column. |

| Injection | 1-2 µL, Splitless mode | Maximizes the amount of analyte introduced for high sensitivity. mst.dk |

| Oven Program | Temperature gradient from ~100°C to >300°C | Ensures separation of various compounds with different volatilities. restek.com |

| Derivatization | Silylation (e.g., BSTFA) or Perfluoroacylation (e.g., PFP) | Increases volatility and thermal stability of the analyte. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation patterns. |

| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions. nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying low-level estrogen metabolites in complex biological matrices such as plasma, serum, and urine. nih.govnih.govfarmaciajournal.com Its major advantage over GC-MS is that derivatization is often not required, although it can be used to enhance ionization efficiency and sensitivity. nih.govoup.com LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

Developing a robust LC-MS/MS method for "this compound" requires careful optimization:

Chromatographic Separation: Reversed-phase chromatography using C18 or PFP (pentafluorophenyl) columns is most common for separating estrogens. nih.govnih.gov Gradient elution with a mobile phase consisting of water and an organic solvent (typically methanol (B129727) or acetonitrile), often with additives like formic acid or ammonia (B1221849), is used to achieve optimal separation from isomers and matrix components. farmaciajournal.comnih.gov

Ionization Source: Electrospray ionization (ESI) is the most widely used ionization technique for estrogen analysis. farmaciajournal.com It can be operated in either positive or negative mode. While negative mode ESI can directly ionize the phenolic hydroxyl group of some estrogens, derivatization with reagents like dansyl chloride or Amplifex Diene can significantly enhance ionization efficiency in positive mode, leading to much lower detection limits. nih.govoup.com

Tandem Mass Spectrometry (MS/MS): Detection is performed using multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from the complex sample matrix. youtube.comelsevierpure.com

Table 2: Typical LC-MS/MS Parameters for the Analysis of "this compound"

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 or PFP (e.g., 100 mm x 2.1 mm, <3 µm particle size) | Separates the target analyte from structurally similar compounds based on polarity. nih.govnih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol with additives (e.g., 0.1% Formic Acid) | Elutes compounds with varying polarities for comprehensive separation. nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and desired separation efficiency. |

| Ionization | Electrospray Ionization (ESI), negative or positive mode | Generates charged ions from the analyte for MS detection. farmaciajournal.com |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. elsevierpure.com |

| Derivatization | Optional (e.g., Dansyl chloride) | Can improve ionization efficiency and achieve sub-picomolar detection limits. nih.gov |

While often coupled with mass spectrometry for trace analysis in complex samples, High-Performance Liquid Chromatography (HPLC) with other detectors can be used for purity assessment and quantification in simpler matrices, such as in the analysis of synthesized standards or pharmaceutical preparations. nih.gov

For purity assessment, HPLC with ultraviolet (UV) or fluorescence detection is commonly employed. nih.gov The methoxy (B1213986) group and the dienol ether system in the A-ring of "this compound" provide chromophores that absorb UV light. Fluorescence detection can offer higher sensitivity and selectivity if the compound is naturally fluorescent or can be made so via derivatization (e.g., with dansyl chloride). nih.gov The method involves separating the compound from any potential impurities on a reversed-phase column and quantifying the purity based on the relative peak area. researchgate.nettandfonline.com

When used for quantification, an external or internal standard method is applied. nih.gov The response of the detector to the analyte is compared against a calibration curve constructed from standards of known concentration. The choice of column and mobile phase is critical for achieving baseline separation of the analyte from any related substances or degradation products. tandfonline.com

Sample Preparation Strategies for Trace Analysis

Effective sample preparation is a critical step for the successful analysis of "this compound," especially at the low concentrations found in biological and environmental samples. nih.govnih.gov The primary goals are to extract the analyte from the matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. nist.gov

Two primary techniques are used for the extraction of estrogen metabolites:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample (e.g., urine) and an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether). oup.com While effective, LLE can be labor-intensive and may result in the formation of emulsions. aacrjournals.org

Solid-Phase Extraction (SPE): This is the most widely used technique for cleaning up and concentrating estrogens from complex matrices. nih.govresearchgate.netnih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences pass through. The analyte is then eluted with a small volume of an organic solvent. Reversed-phase (e.g., C18) cartridges are commonly used, where the nonpolar steroid is retained from the aqueous sample. nih.govresearchgate.net

For some samples, particularly urine, a hydrolysis step using enzymes (e.g., β-glucuronidase/arylsulfatase) is necessary before extraction to cleave conjugated metabolites (glucuronides and sulfates) and measure the total estrogen concentration. acs.orgnih.gov

Table 3: Comparison of Sample Preparation Techniques for Estrogen Analysis

| Technique | Principle | Advantages | Disadvantages | Common Application |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. oup.com | High recovery for certain analytes, low cost of materials. | Labor-intensive, large solvent volumes, potential for emulsions. aacrjournals.org | Extraction from serum or plasma. oup.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, then selectively eluted. nist.gov | High concentration factors, automation potential, selectivity, reduced solvent use. nih.govresearchgate.net | Higher cost of cartridges, method development can be complex. | Extraction from urine, water, and tissue extracts. nih.govresearchgate.net |

Development and Validation of Analytical Methods in Research

The development of a reliable analytical method for "this compound" must be followed by a thorough validation process to ensure that the results are accurate, precise, and reproducible. nih.govnih.gov Method validation is a regulatory requirement for clinical assays and a cornerstone of good scientific practice in research. youtube.comrug.nl Key validation parameters are established by regulatory bodies and scientific organizations. nih.gov

The essential parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other estrogen metabolites or matrix components. nih.gov This is typically assessed by analyzing blank samples and samples spiked with potentially interfering compounds.

Linearity and Range: The concentration range over which the instrument's response is directly proportional to the analyte concentration. This is determined by analyzing a series of calibration standards. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. It is often assessed by calculating the percent recovery of the analyte spiked into a blank matrix at different concentrations (e.g., low, medium, and high). nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (%CV) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a particular concern in ESI-MS and is evaluated by comparing the analyte response in a pure solvent to the response in a post-extraction spiked blank matrix. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) and the stability of the processed sample. nih.gov

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Definition | Typical Acceptance Criteria for Research |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LOQ). nih.gov |

| Precision | Agreement between repeated measurements. | Coefficient of Variation (%CV) should not exceed 15% (20% at LOQ). nih.gov |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) > 0.99. nih.gov |

| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. | Response from interferences should be <20% of the LOQ. nih.gov |

| LOQ | Lowest concentration quantifiable with accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. nih.gov |

| Matrix Effect | Ion suppression or enhancement from matrix components. | Should be assessed and minimized; internal standards are used to correct for it. nih.gov |

Future Perspectives in 3 Methoxy Estra 2,5 10 Dien 17 Ol Research

Rational Design and Synthesis of Advanced Dienol Analogues

The core structure of 3-Methoxy-estra-2,5(10)-dien-17-ol serves as a scaffold for the rational design and synthesis of advanced analogues with potentially enhanced or novel biological activities. Researchers are actively exploring modifications at various positions of the steroid nucleus to understand and modulate its interaction with biological targets.

One area of focus is the synthesis of derivatives with altered stereochemistry or substitutions on the D-ring. For instance, the synthesis of all four diastereomeric 16,17-diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series has been achieved. nih.gov The conformational analysis of these diols, determined by X-ray analysis and 1H NMR spectroscopy, revealed that the conformation of the C and D rings is dependent on the substituents and intermolecular interactions. nih.gov Such studies provide crucial insights into the structure-activity relationships that guide the design of new analogues.

Furthermore, the introduction of different functional groups at various positions is a key strategy. For example, the synthesis of 17β-(6-Bromohexyloxy)-2-methoxy-3-benzyloxy-estra-1,3,5(10)-triene and 17β-(8-Bromooctyloxy)-2-methoxy-3-benzyloxy-estra-1,3,5(10)-triene demonstrates the exploration of ether-linked side chains at the 17-position. nih.gov These modifications can influence the compound's pharmacokinetic and pharmacodynamic properties. The development of analogues like 2-fluoroethoxyestradiol and 2-fluoropropanoxyestradiol, derived from 2-methoxyestradiol (B1684026), highlights the efforts to create tracers for imaging techniques like Positron Emission Tomography (PET). nih.gov

The synthesis of these advanced analogues often involves multi-step reaction sequences. For example, the synthesis of 3-(3-cyanophenyloxy)-estra-1,3,5(10)-trien-17-one was achieved by reacting estrone (B1671321) with 3-fluorobenzonitrile (B1294923) in the presence of potassium carbonate in DMSO. mdpi.com Subsequent reduction of the 17-keto group can yield the corresponding 17-ol derivative.

Application as Chemical Probes for Biological Systems

The unique chemical structure of this compound and its analogues makes them valuable tools as chemical probes for investigating biological systems. Their ability to interact with specific cellular components, such as estrogen receptors, allows for the elucidation of complex biological pathways.

One significant application is in the study of estrogen receptor (ER) dynamics. It has been demonstrated that 3-Methoxy-estra-2,5(10)-dien-17β-ol can up-regulate the expression of estrogen receptor-α (ER-α) and estrogen receptor-β (ER-β) in a time-dependent manner in skin fibroblasts from postmenopausal women. chemicalbook.com This property makes it a useful tool to study the regulation of ER expression and the functional consequences of an altered ER-β/ER-α ratio. chemicalbook.com

Furthermore, radiolabeled analogues of related methoxy-estradiol compounds are being developed for in vivo imaging. For example, 2-[18F]fluoroethoxyestradiol has been synthesized as a potential PET radiotracer to measure the biodistribution and intratumoral accumulation of 2-methoxyestradiol and its analogues. nih.gov This allows for non-invasive monitoring of drug targeting and efficacy in preclinical models. The development of such probes is crucial for understanding the in vivo behavior of these compounds and for guiding the development of new therapeutics.

The ability of these compounds to modulate microtubule dynamics and down-regulate HIF-1α under hypoxic conditions further expands their utility as chemical probes to investigate cellular processes related to cancer. nih.gov

Innovations in Synthetic and Analytical Methodologies

The synthesis of this compound and its derivatives has seen continuous innovation, aiming for more efficient and stereoselective methods. A classical and effective method for the synthesis of dl-3-methoxyestra-2,5(10)-dien-17β-ol involves the Birch reduction of dl-3-methoxyestra-1,3,5(10)-trien-17β-ol using lithium in liquid ammonia (B1221849), followed by the addition of ethanol. prepchem.com

Modern synthetic strategies often employ sophisticated catalytic systems and protecting group chemistry to achieve high yields and purity. For instance, the synthesis of various substituted estradiol (B170435) derivatives often involves the use of palladium catalysts for cross-coupling reactions. mdpi.com The preparation of 2-methoxyestradiol derivatives has been achieved through multi-step sequences involving protection of hydroxyl groups, etherification, and subsequent deprotection. nih.gov

Analytical methodologies for the characterization of these compounds are also advancing. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are routinely used for purification and identification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is indispensable for detailed structural elucidation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of newly synthesized analogues. nih.gov X-ray crystallography offers definitive proof of the three-dimensional structure and stereochemistry of these molecules in the solid state. nih.gov

Integration with Systems Biology and High-Throughput Screening

The integration of research on this compound and its analogues with systems biology and high-throughput screening (HTS) platforms represents a significant leap forward in understanding their biological effects and discovering new therapeutic applications.

Systems biology approaches can be used to analyze the global effects of these compounds on cellular networks. By combining experimental data from transcriptomics, proteomics, and metabolomics with computational modeling, researchers can build comprehensive models of how these molecules perturb cellular pathways. For example, understanding the time-dependent up-regulation of ER-α and ER-β by 3-Methoxy-estra-2,5(10)-dien-17β-ol can be further explored to model the downstream consequences on gene expression and cellular phenotype. chemicalbook.com

High-throughput screening allows for the rapid evaluation of large libraries of dienol analogues against a panel of biological targets or cell lines. This enables the efficient identification of lead compounds with desired activities. For instance, HTS can be employed to screen for analogues with enhanced inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) or steroid sulfatase (STS), which are implicated in estrogen-dependent diseases. nih.gov The antiproliferative activity of novel analogues against various cancer cell lines, such as human ovarian carcinoma and glioma cell lines, can also be assessed using HTS methodologies. nih.gov

The data generated from HTS, combined with the detailed structural information from synthetic and analytical chemistry, provides a rich dataset for quantitative structure-activity relationship (QSAR) studies. These computational models can then predict the activity of virtual compounds, guiding the rational design of the next generation of more potent and selective dienol analogues.

Q & A

Q. Q1: What are the primary synthetic routes for 3-methoxy-estra-2,5(10)-dien-17-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis often involves selective methoxylation of estra-2,5(10)-dien-17-ol precursors. Key steps include acid-catalyzed etherification or demethylation of protected intermediates. For optimization, reaction parameters like temperature (60–80°C), solvent polarity (e.g., methanol or dichloromethane), and catalyst choice (e.g., HCl or BF₃·Et₂O) should be systematically tested. Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is critical due to byproduct formation from steroidal ring isomerization . Yield improvements (typically 40–60%) can be achieved via stepwise monitoring (TLC/HPLC) and avoiding over-oxidation of the 17-hydroxyl group .

Q. Q2: How can researchers validate the structural identity of this compound, particularly its stereochemistry at C17?

Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) resonance at δ ~3.3 ppm and olefinic protons (δ 5.2–5.8 ppm for Δ²,⁵(¹⁰) diene system).

- X-ray crystallography : Resolve C17 hydroxyl configuration (β vs. α) using single-crystal diffraction, as seen in analogs like 17β-hydroxy derivatives .

- HRMS : Verify molecular formula (C₁₉H₂₆O₂, [M+H]⁺ m/z 287.2006) to exclude impurities .

Advanced Research Questions

Q. Q3: What experimental strategies can resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from stereochemical variability or metabolite interference. To address this:

- Isomer-specific assays : Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers before testing receptor binding (e.g., estrogen receptor α/β).

- Metabolic profiling : Incubate compounds with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active metabolites contributing to observed effects .

- Dose-response studies : Compare EC₅₀ values across cell lines (e.g., MCF-7 vs. Ishikawa) to clarify tissue-specific activity .

Q. Q4: How does the introduction of substituents (e.g., ethynyl groups at C17) alter the stability and reactivity of this compound in aqueous media?